molecular formula C9H8F3NO B11747718 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B11747718
M. Wt: 203.16 g/mol
InChI Key: LWASJRXWJZTWCD-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired ethanone derivative . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13/h2-4H,13H2,1H3

InChI Key

LWASJRXWJZTWCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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